Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a brominated spirocyclic compound featuring a 2,8-diazaspiro[4.5]decane core. The compound’s molecular formula is C₁₉H₂₅BrN₂O₃, with a molecular weight of approximately 409.32 g/mol (estimated from analogs in ). Its spirocyclic architecture and bromine atom make it a valuable intermediate in medicinal chemistry, particularly for targeting protein-protein interactions or enzyme active sites requiring hydrophobic or halogen-bonding motifs .
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O3/c1-18(2,3)25-17(24)22-9-7-19(8-10-22)12-21-16(23)15(19)13-5-4-6-14(20)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGFJCDDEKEAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Diazaspiro[4.5]decane Core
- The core spirocyclic system is typically constructed via cyclization reactions involving appropriately substituted diamine and keto precursors.
- Common approaches include:
- Intramolecular cyclization of amino-ketone intermediates.
- Use of spirocyclization catalysts or base-mediated ring closures to form the 2,8-diazaspiro framework.
- Protective groups such as tert-butyl carbamates (Boc groups) are introduced to protect amine functionalities during ring formation.
Installation of the 3-Oxo Group and tert-Butyl Ester
- The 3-oxo functionality is introduced by oxidation or by using keto-containing starting materials.
- The tert-butyl ester is commonly installed via reaction with tert-butyl dicarbonate or by using tert-butyl protected carboxylic acid derivatives.
- Deprotection steps, when necessary, are performed under mild acidic conditions to avoid degradation of the spirocyclic core.
Detailed Preparation Method (Inferred from Related Compounds and Patents)
A representative synthetic route, adapted from related diazaspiro compound preparations and patent literature, involves four main steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of spirocyclic intermediate from 1,4-dioxaspiro[4.5]decane-8-one | Reaction with p-methylsulfonylmethylisocyanide and potassium tert-butoxide in a glycol dimethyl ether/ethanol mixture at 0–20 °C | Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 2 | Alkylation of carbonitrile intermediate | Reaction with 1-bromo-2-chloroethane in toluene at 0–20 °C for ~12.5 h under lithium diisopropylamide (LDA) base | Introduction of 8-(2-chloroethyl) substituent |
| 3 | Cyclization and Boc protection | Hydrogenation with Raney nickel catalyst followed by reaction with tert-butyl dicarbonate | Formation of tert-butyl protected spirocyclic amine |
| 4 | Deprotection and final functionalization | Treatment with pyridinium p-toluenesulfonate | Yields tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-8-carboxylate |
This method emphasizes:
- Use of cheap and readily available starting materials .
- Mild reaction conditions facilitating scalability and batch control .
- High overall yields through optimized reaction times and temperatures.
Analytical Data and Reaction Monitoring
- Chromatographic purification (silica gel chromatography) is used after key steps to isolate intermediates.
- Reaction progress is monitored by TLC and confirmed by NMR spectroscopy and mass spectrometry (MS ESI) .
- Purity and isomer separation are achieved via reverse-phase chromatography when necessary.
Summary Table of Key Reaction Parameters
| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decane-8-one | p-methylsulfonylmethylisocyanide, KOtBu | Glycol dimethyl ether + EtOH | 0–20 | Several hours | High | Formation of carbonitrile intermediate |
| 2 | Carbonitrile intermediate | 1-bromo-2-chloroethane, LDA | Toluene | 0–20 | ~12.5 h | Moderate to high | Alkylation step |
| 3 | Alkylated intermediate | H2, Raney Ni, Boc2O | Suitable solvent | Ambient | Overnight | High | Cyclization and Boc protection |
| 4 | Protected spiro compound | Pyridinium p-toluenesulfonate | Suitable solvent | Ambient | Few hours | High | Deprotection to final product |
Research Findings and Considerations
- The bromophenyl substituent requires careful handling to avoid dehalogenation or side reactions during hydrogenation steps.
- The tert-butyl ester protects the carboxylate group effectively but must be removed under controlled acidic conditions to prevent ring opening.
- The spirocyclic ring system imparts rigidity, demanding precise stereochemical control during cyclization.
- Reported yields for analogous compounds range from moderate to high, with process optimization focusing on reaction time and temperature to maximize purity and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.
Major Products
Oxidation: Formation of bromophenyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its stability and reactivity make it a useful probe in biochemical assays and drug development studies.
Medicine
In medicine, the compound’s potential as a pharmacophore is explored. Its spirocyclic structure is often associated with enhanced binding affinity and selectivity towards biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins. Its unique chemical properties can impart desirable characteristics to the final products, such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core can enhance the compound’s stability and binding affinity. The tert-butyl ester group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table compares key structural analogs of the target compound, emphasizing substituent differences and physicochemical properties:
Notes:
Biological Activity
Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Name : this compound
- CAS Number : 1375303-50-6
- Molecular Formula : C19H25BrN2O3
- Molar Mass : 409.3174 g/mol
- Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.
Antimicrobial Activity
The biological activity of diazaspiro compounds often extends to antimicrobial effects:
- Inhibition of Pathogens : Compounds with similar diazaspiro configurations have been reported to inhibit the growth of various fungi and bacteria by targeting essential enzymes such as chitin synthase .
- Research Findings :
Toxicity and Safety
The safety profile of this compound has not been extensively documented; however, general guidelines for similar compounds suggest careful evaluation in preclinical models to assess toxicity levels and therapeutic indices.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Structural Features :
Data Summary Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1375303-50-6 |
| Molecular Formula | C19H25BrN2O3 |
| Molar Mass | 409.3174 g/mol |
| Anticancer Activity | Yes (related compounds) |
| Antimicrobial Activity | Yes (inhibits fungi/bacteria) |
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate?
The synthesis of this spirocyclic compound typically involves:
- Reductive amination : Reacting a piperidone precursor with a bromophenyl-containing amine, followed by cyclization to form the spiro ring system .
- Functionalization : Post-cyclization modifications, such as Boc protection (tert-butyloxycarbonyl) at the 8-position, ensure stability during subsequent reactions .
- Key intermediates : Ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate derivatives are often used as versatile building blocks for further arylations or substitutions .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires a combination of:
- NMR spectroscopy : 1H/13C NMR to confirm proton environments and carbon connectivity, particularly for the spirocyclic core and bromophenyl substituent .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected MW = 437.3 g/mol for C20H25BrN2O3) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures, especially for spiro systems with conformational complexity .
Q. What are the critical physicochemical properties influencing its reactivity?
- LogP : Estimated at ~2.5 (hydrophobic parameter), suggesting moderate solubility in organic solvents .
- Hydrogen bonding : The 3-oxo group and Boc-protected amine act as hydrogen bond acceptors/donors, impacting crystallinity and intermolecular interactions .
- Steric effects : The tert-butyl group introduces steric hindrance, affecting reaction kinetics in further derivatizations .
Advanced Research Questions
Q. How can researchers optimize reaction yields during spirocycle formation?
- Temperature control : Maintain <0°C during cyclization to minimize side reactions like over-alkylation .
- Catalyst screening : Use Lewis acids (e.g., ZnCl2) to accelerate ring-closure while suppressing racemization .
- Byproduct analysis : Employ LC-MS to monitor intermediates and adjust stoichiometry of bromophenyl precursors .
Q. What strategies resolve contradictions in spectral data for bromophenyl-substituted spirocycles?
- Dynamic NMR : To detect rotational barriers in the spiro system caused by the bulky tert-butyl group .
- DFT calculations : Compare computed 13C chemical shifts (e.g., using Gaussian) with experimental data to validate conformational preferences .
- Isotopic labeling : Introduce deuterium at the 3-oxo position to simplify NMR splitting patterns .
Q. How does the 3-bromophenyl substituent influence biological activity compared to fluorophenyl analogs?
- Electronic effects : The bromine atom’s strong electron-withdrawing nature increases electrophilicity at the 3-oxo group, enhancing reactivity in nucleophilic additions compared to fluorine analogs .
- Steric bulk : Bromine’s larger van der Waals radius may hinder binding in enzyme active sites, as observed in kinase inhibition assays for related spiro compounds .
Q. What crystallographic challenges arise during X-ray analysis of this compound?
- Disorder in tert-butyl groups : Use SHELXL’s PART instructions to model alternative conformations .
- Twinned crystals : Apply the Hooft parameter in SHELXE to refine data from non-merohedral twins .
- Resolution limits : Synchrotron radiation (e.g., at 0.8 Å) is recommended for resolving bromine’s anomalous scattering effects .
Q. What safety precautions are critical when handling this compound?
- PPE : Use nitrile gloves and flame-retardant lab coats to avoid skin contact; bromine-related byproducts may be irritants .
- Ventilation : Perform reactions in fume hoods due to potential release of volatile tert-butyl carbonate intermediates .
- Waste disposal : Quench reaction mixtures with aqueous NaHCO3 before discarding to neutralize acidic byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
